molecular formula C10H17ClN2 B13076681 (1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride

Cat. No.: B13076681
M. Wt: 200.71 g/mol
InChI Key: PKQVMNONULGNCO-IYPAPVHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclohexane ring substituted with a pyrrole group and an amine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a substitution reaction, where a suitable pyrrole derivative reacts with the cyclohexane ring.

    Amination: The amine group is introduced through an amination reaction, often using ammonia or an amine derivative.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or pyrrole group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original amine or pyrrole groups.

Scientific Research Applications

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride: A stereoisomer with different spatial arrangement.

    2-(1H-Pyrrol-1-yl)cyclohexanone: A ketone derivative with similar structural features.

    2-(1H-Pyrrol-1-yl)cyclohexanol: An alcohol derivative with a hydroxyl group.

Uniqueness

(1S,2S)-2-(1H-Pyrrol-1-yl)cyclohexanamine hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This stereochemistry can result in different pharmacological and chemical properties compared to its isomers and derivatives.

Properties

Molecular Formula

C10H17ClN2

Molecular Weight

200.71 g/mol

IUPAC Name

(1S,2S)-2-pyrrol-1-ylcyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C10H16N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h3-4,7-10H,1-2,5-6,11H2;1H/t9-,10-;/m0./s1

InChI Key

PKQVMNONULGNCO-IYPAPVHQSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N2C=CC=C2.Cl

Canonical SMILES

C1CCC(C(C1)N)N2C=CC=C2.Cl

Origin of Product

United States

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